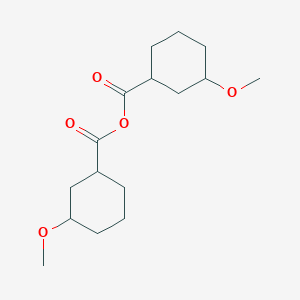
3-Methoxy-1-cyclohexanecarboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclohexanecarboxylic acid and features a methoxy group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1-cyclohexanecarboxylic anhydride typically involves the reaction of cyclohexanecarboxylic acid with methanol in the presence of a dehydrating agent. The reaction proceeds through the formation of an ester intermediate, which is then converted to the anhydride form under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Dehydrating agents such as thionyl chloride or phosphorus pentachloride are commonly used in these processes .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Aplicaciones Científicas De Investigación
3-Methoxy-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-methoxy-1-cyclohexanecarboxylic anhydride involves its interaction with nucleophiles and electrophiles. The methoxy group and the anhydride functionality make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
- Cyclohexanecarboxylic acid
- Cyclohexanecarbonyl chloride
- Cyclohexanone
- Cyclohexanol
Comparison: Compared to cyclohexanecarboxylic acid, 3-methoxy-1-cyclohexanecarboxylic anhydride has enhanced reactivity due to the presence of the methoxy group. This makes it more suitable for certain synthetic applications. Cyclohexanecarbonyl chloride is another reactive derivative but lacks the methoxy functionality, limiting its use in specific reactions .
Propiedades
Fórmula molecular |
C16H26O5 |
|---|---|
Peso molecular |
298.37 g/mol |
Nombre IUPAC |
(3-methoxycyclohexanecarbonyl) 3-methoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26O5/c1-19-13-7-3-5-11(9-13)15(17)21-16(18)12-6-4-8-14(10-12)20-2/h11-14H,3-10H2,1-2H3 |
Clave InChI |
TVBRIPPTJYOUSG-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCC(C1)C(=O)OC(=O)C2CCCC(C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















